molecular formula C11H10N4O4 B5527555 N-(4-methoxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide

N-(4-methoxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B5527555
M. Wt: 262.22 g/mol
InChI Key: AQIDIQYNSPJQPM-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a nitro group, and a carboxamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via methylation reactions using methanol and a suitable catalyst.

    Carboxamidation: The carboxamide group is introduced through the reaction of the corresponding carboxylic acid with an amine, often in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration, methoxylation, and carboxamidation processes, optimized for high yield and purity. These processes often utilize continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines or thiols

    Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed

    Reduction: Formation of N-(4-aminophenyl)-4-nitro-1H-pyrazole-5-carboxamide

    Substitution: Formation of various substituted pyrazole derivatives

    Hydrolysis: Formation of 4-nitro-1H-pyrazole-5-carboxylic acid and 4-methoxyaniline

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and the pyrazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

N-(4-methoxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound that contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O4/c1-19-8-4-2-7(3-5-8)13-11(16)10-9(15(17)18)6-12-14-10/h2-6H,1H3,(H,12,14)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIDIQYNSPJQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=NN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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